molecular formula C7H10ClNS B8804463 2-(Chloromethyl)-4-isopropyl-1,3-thiazole

2-(Chloromethyl)-4-isopropyl-1,3-thiazole

Cat. No. B8804463
M. Wt: 175.68 g/mol
InChI Key: TYAQAJHTSFPCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-4-isopropyl-1,3-thiazole is a useful research compound. Its molecular formula is C7H10ClNS and its molecular weight is 175.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-isopropyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-isopropyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-(chloromethyl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3

InChI Key

TYAQAJHTSFPCCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Isopropyl-1,3-thiazol-2-yl)methanol (10 g, 63.6011 mmol) dissolved in dichloromethane (60 ml) was added with thionyl chloride (7 ml, 95.40 mmol) under ice cooling, and then the reaction solution was returned to room temperature and stirred for 20 minutes. The reaction solution was concentrated under reduced pressure, and the residue was subjected to azeotropy with toluene and then diluted with diethyl ether, and further neutralized with saturated aqueous sodium hydrogencarbonate. The organic layer was washed with saturated brine, then dried over magnesium sulfate and concentrated under reduced pressure. The title compound was obtained as the residue without purification (11 g, 100%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

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